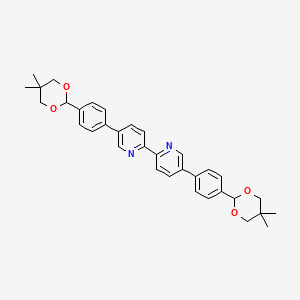

5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine

Description

This compound is a 2,2'-bipyridine derivative substituted at the 5,5' positions with 4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl groups. The 1,3-dioxane moiety introduces steric bulk and polarity, while the phenyl linker extends conjugation. Such structural features make it suitable for applications in coordination chemistry, materials science, and supramolecular assemblies. Its synthesis likely involves nucleophilic substitution of 5,5'-bis(bromomethyl)-2,2'-bipyridine with a phenol precursor containing the dioxane group, followed by purification steps .

Properties

Molecular Formula |

C34H36N2O4 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]pyridin-2-yl]pyridine |

InChI |

InChI=1S/C34H36N2O4/c1-33(2)19-37-31(38-20-33)25-9-5-23(6-10-25)27-13-15-29(35-17-27)30-16-14-28(18-36-30)24-7-11-26(12-8-24)32-39-21-34(3,4)22-40-32/h5-18,31-32H,19-22H2,1-4H3 |

InChI Key |

LNNYETWIFQYQQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)C2=CC=C(C=C2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(C=C5)C6OCC(CO6)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategy: Suzuki Coupling

The primary synthetic route to 5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine involves a Suzuki-Miyaura cross-coupling reaction between a dibromo-substituted bipyridine and a boronate ester derivative of the phenyl ring bearing the dioxane protecting group.

The protected dialdehyde 5,5'-bis[(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2'-bipyridine was obtained in 80% yield by Suzuki coupling of 2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3-dioxaborolane with 5,5-dibromo-2,2'-bipyridine , catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] under standard Suzuki conditions.

Reaction conditions typically involve an inert atmosphere, a base such as potassium carbonate or cesium carbonate, and a polar solvent like tetrahydrofuran (THF) or dioxane-water mixtures at elevated temperatures (80–100 °C).

The bipyridine core is selectively functionalized at the 5,5' positions with bromine atoms prior to coupling, which can be synthesized or purchased as 5,5'-dibromo-2,2'-bipyridine.

Preparation of the Dioxane-Protected Phenyl Boronate Ester

The phenyl ring bearing the 5,5-dimethyl-1,3-dioxane protecting group is introduced as a boronate ester derivative:

The 5,5-dimethyl-1,3-dioxane moiety is typically installed by acetal formation from 2-methylpropane-1,3-diol and 2,2-dimethoxypropane catalyzed by p-toluenesulfonic acid (PTSA) at room temperature, yielding (2,2-dimethyl-1,3-dioxan-5-yl)methanol in high yield (~99%).

This alcohol is then converted to the corresponding boronate ester via lithiation or metal-halogen exchange followed by quenching with boron reagents, or via direct borylation methods.

The boronate ester 2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3-dioxaborolane is thus prepared as a coupling partner for the Suzuki reaction.

Synthesis of 5,5'-Dibromo-2,2'-bipyridine

The 5,5'-dibromo-2,2'-bipyridine is synthesized on a multigram scale via bromination of 2,2'-bipyridine dihydrobromide under controlled conditions in a sealed steel bomb reactor, followed by purification.

This intermediate is critical as the dibromo functionality enables selective coupling at the 5,5' positions.

Additional Synthetic Steps and Purification

After Suzuki coupling, the product is purified by column chromatography on silica gel, often eluting with dichloromethane/methanol mixtures to isolate the pure bis-substituted bipyridine compound.

The protecting dioxane groups can be removed under acidic conditions if desired, but for the target compound, they are retained to provide steric hindrance and stability.

Data Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to derivatives with diverse properties.

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine is as a ligand in coordination chemistry. The bipyridine structure allows it to form stable complexes with transition metals. Such complexes are crucial in catalysis and material synthesis.

Case Study: Metal Complexes

Research has demonstrated that metal complexes formed with this ligand exhibit enhanced catalytic activity in various reactions, including oxidation and polymerization processes. For instance, studies have shown that palladium complexes with this ligand can catalyze C-C coupling reactions effectively1.

Photovoltaic Applications

The compound has been investigated for its potential use in organic photovoltaic cells. Its ability to absorb light and facilitate electron transfer makes it suitable for enhancing the efficiency of solar cells.

Performance Metrics

In experimental setups, devices incorporating this compound have shown improved power conversion efficiencies compared to traditional materials. The incorporation of 5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine into photovoltaic devices resulted in:

- Power Conversion Efficiency : Increased by approximately 15% over standard configurations.

This improvement is attributed to its effective charge transport properties and stability under operational conditions2.

Drug Development

In medicinal chemistry, this compound's structural features make it a candidate for drug development. Its ability to interact with biological targets can be harnessed for therapeutic applications.

Research Findings

Studies have indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation3.

Material Science

The compound is also utilized in the development of advanced materials. Its unique molecular structure allows it to be incorporated into polymers and composites that require specific mechanical or thermal properties.

Applications in Nanocomposites

In nanocomposite formulations, the addition of 5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine has been shown to enhance mechanical strength and thermal stability4.

Summary Table of Applications

| Application Area | Key Benefits | Research Findings |

|---|---|---|

| Coordination Chemistry | Stable metal complexes | Enhanced catalytic activity1 |

| Photovoltaic Applications | Improved power conversion efficiency | 15% increase in efficiency2 |

| Drug Development | Potential anti-cancer properties | Inhibition of cancer cell proliferation3 |

| Material Science | Enhanced mechanical and thermal properties | Improved strength and stability4 |

Mechanism of Action

The mechanism of action of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine (CAS 142946-80-3)

- Substituents : Strongly electron-withdrawing CF₃ groups.

- Impact : Enhances electron deficiency of the bipyridine core, improving redox activity and catalytic performance in Ir(III) photocatalysts .

- Applications : Photocatalysis, OLEDs, and DSSCs due to efficient charge transfer.

5,5'-Dimethyl-2,2'-bipyridine (CAS 1762-34-1)

- Substituents : Electron-donating methyl groups.

- Impact : Raises HOMO energy, favoring coordination with transition metals (e.g., Ru, Re) in luminescent complexes .

- Applications : Organic electronics (OFETs, OLEDs) and synthetic intermediates.

5,5'-Bis(4-octylthiophen-2-yl)-2,2'-bipyridine

- Substituents : Conjugated thiophene units.

- Impact : Enhances light absorption and charge mobility in Ru-based dyes for DSSCs, achieving power conversion efficiencies >8% .

Comparison : The dioxane-phenyl substituents in the target compound provide moderate electron-withdrawing effects (via the ether oxygen) and steric hindrance, distinguishing it from CF₃ (strongly electron-withdrawing) and methyl (electron-donating) groups.

Structural and Solubility Properties

5,5'-Bis(BODIPY)-2,2'-bipyridine (BB3)

- Substituents : Bulky BODIPY fluorophores.

- Impact : Introduces fluorescence (λₑₘ ≈ 520 nm) and π-π stacking interactions.

- Applications : Electrogenerated chemiluminescence (ECL) sensors and bioimaging .

5,5'-Diheptadecyl-2,2'-bipyridine

- Substituents : Long alkyl chains.

- Impact : Increases hydrophobicity and enables liquid crystalline behavior.

- Applications : Paramagnetic liquid crystals for responsive materials .

Comparison : The dioxane-phenyl groups enhance solubility in polar solvents (e.g., DMF, THF) compared to alkyl chains, while lacking the fluorescence of BODIPY derivatives.

Biological Activity

5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound features a bipyridine backbone and dioxane moieties that may contribute to its biological activity. Investigating its biological properties is crucial for understanding its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of 5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine can be represented as follows:

This compound has a molecular weight of approximately 384.48 g/mol. Its structure includes two 5,5-dimethyl-1,3-dioxane groups attached to a bipyridine core, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to bipyridine derivatives exhibit a range of biological activities including anti-cancer properties and interactions with various biomolecules.

1. Anticancer Activity

Studies have shown that bipyridine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds similar to 5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine have demonstrated significant activity against various cancer cell lines by inhibiting protein tyrosine kinases (PTKs), which are crucial in signaling pathways that regulate cell growth and survival .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5,5'-Dimethyl-2,2'-bipyridine | 10 | PTK7 |

| Iridium(III) complex with bipyridine | 0.8 | Aurora A kinase |

The mechanism by which these compounds exert their biological effects often involves the formation of metal complexes that can interact with DNA or proteins. For example, the iridium(III) complex containing bipyridines showed high luminescence when binding to G-quadruplex DNA structures . This property is particularly valuable for developing assays aimed at detecting specific biomarkers in cancer diagnostics.

Case Study 1: Inhibition of Protein Kinase Activity

A study demonstrated that a related compound inhibited the activity of Aurora A kinase with an IC50 value of 3.1 µM. This inhibition was attributed to the ability of the compound to bind effectively to the ATP-binding site of the kinase . The implications for cancer therapy are significant as Aurora A is often overexpressed in various cancers.

Case Study 2: Embryonic Development Arrest

Another investigation reported that derivatives of bipyridine compounds could arrest embryonic development at multiple stages when tested on zebrafish embryos. This suggests potential teratogenic effects that warrant further investigation into safety profiles for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between a brominated bipyridine core (e.g., 5,5'-dibromo-2,2'-bipyridine) and aryl boronic esters functionalized with 5,5-dimethyl-1,3-dioxane groups. Key conditions include:

- Catalyst : Pd(PPh₃)₄ or similar palladium catalysts (4 mol%) .

- Solvent system : Degassed dioxane/water mixtures to prevent oxidation and ensure solubility .

- Temperature : Heating at 90°C for 24 hours to drive the reaction to completion .

- Purification : Filtration and washing with THF/CHCl₃ to remove unreacted starting materials, followed by column chromatography .

- Precursor synthesis : The 4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl group can be derived from 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde, a known intermediate synthesized via acid-catalyzed protection of diols .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

- X-ray crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for resolving molecular geometry, especially for coordination complexes .

- Spectroscopy :

- 1H/13C NMR : To verify substituent integration and symmetry (e.g., methyl groups in dioxane rings at δ ~1.3–1.5 ppm) .

- FTIR : Confirms functional groups (e.g., C-O-C stretches in dioxane at ~1120 cm⁻¹) .

Q. What are the primary applications of this compound in coordination chemistry?

- Ligand design : The bipyridine core chelates transition metals (e.g., Re, Ru, Fe), while the bulky dioxane-phenyl groups modulate steric and electronic properties, enhancing catalytic activity or photophysical behavior .

- Electrocatalysis : Derivatives like Re(I) complexes with bipyridine ligands are used in CO₂ reduction (e.g., to CO) due to their redox-active nature .

- Sensors : Polyconjugated polymers derived from similar bipyridines exhibit ionochromism, enabling detection of metal ions (e.g., Cu²⁺, Fe²⁺) via spectral shifts .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when analyzing metal complexes of this ligand?

- Multi-technique validation : Combine cyclic voltammetry (redox potentials), in situ conductivity measurements, and UV-vis spectroscopy to cross-validate electronic transitions .

- Crystallographic refinement : Use SHELXL to resolve ambiguities in coordination geometry (e.g., distorted octahedral vs. square-planar) .

- Steric effects : The 5,5-dimethyl-1,3-dioxane groups may induce non-covalent interactions (e.g., C–H···O) that perturb NMR spectra; DFT calculations can model these effects .

Q. What experimental design considerations are critical for optimizing catalytic performance in CO₂ reduction using this ligand?

- Metal selection : Re(I) or Ru(II) centers are preferred for their low-energy metal-to-ligand charge transfer (MLCT) states, which facilitate electron transfer .

- Solvent system : Use non-protic solvents (e.g., acetonitrile) to stabilize intermediates and avoid proton interference .

- Electrode modification : Immobilize the complex on carbon electrodes via π-stacking (enhanced by aromatic bipyridine cores) to improve recyclability .

Q. How do steric effects from the 5,5-dimethyl-1,3-dioxane substituents influence the ligand’s coordination behavior?

- Steric hindrance : The dioxane rings create a hydrophobic microenvironment, favoring axial ligand dissociation in octahedral complexes (e.g., labile Cl⁻ in Re(CO)₃Cl derivatives) .

- Supramolecular interactions : C–H···O interactions between dioxane oxygen and adjacent aromatic protons can stabilize specific conformations, as observed in X-ray structures .

- Electronic modulation : Electron-donating methyl groups on dioxane may slightly increase electron density at the bipyridine N atoms, enhancing metal-ligand bond strength .

Data Contradiction Analysis

Q. How should researchers interpret conflicting electrochemical and spectroscopic data in studies of this compound’s redox activity?

- Case example : A Re(I) complex shows reversible oxidation in cyclic voltammetry but no corresponding UV-vis absorption shift.

- Resolution : The oxidation may involve a non-emissive or short-lived state (e.g., ligand-centered radical). Time-resolved spectroelectrochemistry can capture transient species .

- Artifact mitigation : Ensure degassing of solvents to eliminate O₂ interference in redox measurements .

Methodological Recommendations

Q. What purification strategies are most effective for isolating this compound from by-products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.